N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide
Description
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide is a unique organic compound that has gained attention in recent years due to its potential applications in various fields such as medicinal chemistry, biology, and industry. This compound features a complex structure that includes a benzofuran ring, a pyrazole moiety, and a morpholine carboxamide group, making it a subject of interest for synthetic chemists and pharmacologists alike.
Properties
IUPAC Name |
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4O3/c1-14-17-6-3-4-7-18(17)27-19(14)15(2)22-20(25)23-10-11-26-16(12-23)13-24-9-5-8-21-24/h3-9,15-16H,10-13H2,1-2H3,(H,22,25)/t15-,16?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQASVGUISZMLI-VYRBHSGPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=CC=CC=C12)C(C)NC(=O)N3CCOC(C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=CC=CC=C12)[C@H](C)NC(=O)N3CCOC(C3)CN4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide typically involves multi-step reactions, beginning with the formation of the benzofuran ring. The process may involve the following key steps:
Formation of Benzofuran Intermediate: : Starting with a suitable precursor such as 3-methylphenol, a series of reactions including cyclization and functional group transformations lead to the formation of the benzofuran ring.
Pyrazole Coupling: : The pyrazole moiety is introduced through a coupling reaction with a suitable pyrazole derivative.
Morpholine Carboxamide Formation:
Industrial Production Methods
For industrial-scale production, optimized processes are employed to ensure high yields and purity of the compound. These methods typically involve:
Batch or Continuous Flow Synthesis: : Depending on the scale, the synthesis may be carried out in batch reactors or continuous flow systems to enhance efficiency and control.
Purification Techniques: : Various purification techniques such as recrystallization, chromatography, and distillation are used to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide can undergo a variety of chemical reactions including:
Oxidation: : Oxidation reactions can modify the functional groups present in the compound, potentially enhancing its activity or altering its properties.
Reduction: : Reduction reactions are used to introduce or modify hydrogen atoms within the compound.
Substitution: : Various substitution reactions, including nucleophilic and electrophilic substitutions, are commonly performed to introduce different substituents onto the benzofuran, pyrazole, or morpholine rings.
Common Reagents and Conditions
The following reagents and conditions are commonly used in these reactions:
Oxidation: : Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: : Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: : Conditions involving strong acids or bases, and reagents like halides or nitriles.
Major Products
The major products formed from these reactions depend on the specific transformations targeted. Oxidation might yield hydroxylated derivatives, reduction could lead to more saturated compounds, and substitution reactions would introduce a variety of functional groups.
Scientific Research Applications
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide has numerous applications across different scientific disciplines:
Chemistry: : Used as a building block for the synthesis of more complex molecules and as a reference compound in analytical methods.
Biology: : Studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: : Investigated for its therapeutic potential in treating diseases such as cancer, due to its unique interaction with biological targets.
Industry: : Employed in the synthesis of specialty chemicals and materials, showcasing its versatility and importance in industrial applications.
Mechanism of Action
The mechanism by which N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide exerts its effects is intricate and involves several molecular targets and pathways:
Molecular Targets: : The compound interacts with specific enzymes or receptors in biological systems, leading to modulation of their activity.
Pathways Involved: : It may influence various cellular pathways such as apoptosis, cell proliferation, and signal transduction, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide stands out due to its unique combination of structural features. Here are some similar compounds and their distinguishing features:
N-[(1S)-1-(2-benzofuryl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: : Lacks the methyl group on the benzofuran ring.
N-[(1S)-1-(3-methyl-1-benzothien-2-yl)ethyl]-2-(pyrazol-1-ylmethyl)morpholine-4-carboxamide: : Features a benzothien ring instead of a benzofuran ring.
N-[(1S)-1-(3-methyl-1-benzofuran-2-yl)ethyl]-2-(imidazol-1-ylmethyl)morpholine-4-carboxamide: : Contains an imidazol group instead of a pyrazole moiety.
By comparing these compounds, one can appreciate the unique structural elements and potential functional implications of this compound, highlighting its significance in scientific research and applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
